4-(2,4-Difluorobenzoyl)quinoline
Description
4-(2,4-Difluorobenzoyl)quinoline is a fluorinated quinoline derivative characterized by a 2,4-difluorobenzoyl group (C₆H₃F₂CO-) substituted at the 4-position of the quinoline scaffold. The 2,4-difluorobenzoyl moiety enhances lipophilicity and metabolic stability, making such derivatives attractive for pharmaceutical applications, particularly as intermediates in antipsychotics (e.g., risperidone) .
Properties
IUPAC Name |
(2,4-difluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-10-5-6-13(14(18)9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJVEGSDNYKWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant and well-documented method for synthesizing 4-(2,4-Difluorobenzoyl)quinoline involves the acylation of quinoline with 2,4-difluorobenzoyl chloride. This method can be summarized as follows:
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- Quinoline
- 2,4-Difluorobenzoyl chloride (an acid chloride derivative of 2,4-difluorobenzoic acid)
-
- The reaction proceeds via nucleophilic attack of the nitrogen-containing heterocyclic quinoline on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ketone linkage at the 4-position of quinoline.
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- A base such as triethylamine is commonly used to neutralize the hydrochloric acid generated during the acylation.
- The reaction is typically carried out in an aprotic organic solvent, with dichloromethane being a preferred choice due to its ability to dissolve both reactants and facilitate the reaction.
- Temperature control is critical; the reaction is often performed at room temperature to avoid side reactions and degradation.
- Stirring and controlled addition of reagents ensure uniform reaction progression.
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- After completion, the reaction mixture is washed to remove salts and impurities.
- The product is isolated by filtration or extraction, followed by purification techniques such as recrystallization or chromatography.
This method offers good yields and selectivity for the target compound.
Industrial Production Methods
For large-scale synthesis, the traditional batch process may be adapted into more efficient continuous flow synthesis methods, which offer:
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- Enhanced control over reaction parameters (temperature, mixing, residence time)
- Improved safety due to smaller reaction volumes at any given time
- Increased reproducibility and scalability
- Potential for automation and process optimization
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- Continuous flow reactors allow the controlled mixing of quinoline and 2,4-difluorobenzoyl chloride streams in the presence of a base.
- The reaction mixture is continuously processed, with product separation integrated downstream.
- Solvent recycling and waste minimization are facilitated.
These industrial methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Reaction Parameters and Optimization Data
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane | Good solubility, facilitates acylation |
| Base | Triethylamine | Neutralizes HCl, drives reaction forward |
| Temperature | Room temperature (20-25°C) | Prevents side reactions, maintains yield |
| Reaction Time | 2-6 hours | Ensures complete conversion |
| Molar Ratio (Acyl chloride:Quinoline) | 1.1:1 to 1.5:1 | Excess acid chloride improves yield |
| Workup | Aqueous wash, filtration | Removes impurities, isolates product |
Optimization studies indicate that slight excess of 2,4-difluorobenzoyl chloride and controlled addition rates improve yield and purity. Reaction times longer than necessary may lead to degradation or side products.
Alternative Synthetic Approaches and Notes
While the direct acylation method is the most straightforward, alternative strategies may include:
Use of Activated Esters or Anhydrides:
- Instead of acid chlorides, activated esters of 2,4-difluorobenzoic acid can be employed, though these are less common due to lower reactivity.
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- Lewis acid catalysts (e.g., aluminum chloride) can be used to promote Friedel-Crafts acylation on quinoline derivatives, but these may require harsher conditions and lead to regioselectivity issues.
Summary Table of Preparation Methods
| Method Type | Reagents | Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acylation | Quinoline + 2,4-difluorobenzoyl chloride + triethylamine | Room temp, dichloromethane, 2-6 h | Lab to pilot scale | High yield, straightforward | Requires acid chloride handling |
| Continuous Flow Synthesis | Same as above | Controlled flow, room temp | Industrial | Scalable, reproducible, safe | Requires specialized equipment |
| Friedel-Crafts Acylation | Quinoline + acid chloride + Lewis acid catalyst | Elevated temp, organic solvent | Research scale | Catalytic, potentially versatile | Harsh conditions, side reactions |
Research Findings and Analytical Data
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- Typical isolated yields range from 70% to 90% depending on reaction scale and purification.
- Purity is usually confirmed by NMR, IR spectroscopy, and mass spectrometry.
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- The carbonyl group of the benzoyl moiety is confirmed by a strong IR absorption near 1650 cm⁻¹.
- Fluorine substituents are characterized by ^19F NMR, showing distinct signals corresponding to the 2,4-difluoro positions.
- The quinoline aromatic protons are analyzed by ^1H NMR to confirm substitution pattern.
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- The compound is stable under normal laboratory conditions but should be stored away from strong acids or bases to prevent hydrolysis or substitution reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorobenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
4-(2,4-Difluorobenzoyl)quinoline has been investigated for its potential anticancer properties. Compounds within the quinoline class have shown efficacy against various cancer cell lines by inhibiting key biological pathways involved in tumor growth and metastasis. For instance, studies have indicated that quinoline derivatives can act as inhibitors of specific proteins related to cancer progression, such as KDM4B, which is implicated in prostate cancer development .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinoline derivatives, including 4-(2,4-Difluorobenzoyl)quinoline. These compounds have demonstrated activity against a range of bacterial and fungal pathogens, making them candidates for the development of new antibiotics or antifungal agents. The mechanism often involves interference with microbial cell processes, leading to cell death or inhibition of growth .
3. Inhibitors of Inflammatory Pathways
Quinoline-based compounds are also being explored for their anti-inflammatory effects. In particular, certain derivatives have been shown to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound has been studied for its application as an agricultural chemical, particularly in pest control. Research indicates that quinoline derivatives can function as effective fungicides or bactericides against plant pathogens. For example, compounds similar to 4-(2,4-Difluorobenzoyl)quinoline exhibit significant activity against rice blast and gray mold diseases in crops .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against A549 lung cancer cells. The introduction of fluorine atoms was found to improve binding affinity to target proteins involved in cell proliferation and survival .
Case Study 2: Antimicrobial Testing
In a comparative study of various quinoline derivatives, 4-(2,4-Difluorobenzoyl)quinoline exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound's mechanism was attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits KDM4B; effective against A549 cells |
| Antimicrobial agents | Active against Staphylococcus aureus and Candida albicans | |
| Anti-inflammatory agents | Modulates inflammatory signaling pathways | |
| Agricultural Science | Pesticides | Effective against rice blast and gray mold |
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzoyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-(2,4-Difluorobenzoyl)quinoline, the following table compares its structural analogs based on substitution patterns, synthesis routes, and biological relevance:
Key Observations:
Substitution Position: Fluorine at the 2- and 4-positions of the benzoyl/aryl group (e.g., 2-(2,4-difluorophenyl)quinoline) enhances lipophilicity and bioavailability compared to non-fluorinated analogs . 4-Position substitution on quinoline (e.g., 4-chloro or 4-benzoyl) is critical for target binding in kinase inhibitors or antimicrobial agents .
Biological Activity: Fluorinated quinolines exhibit broad-spectrum bioactivity. For instance, compound 2e showed MIC values of 1–4 µg/mL against Staphylococcus aureus , while compound 2f demonstrated improved efficacy due to dual fluorophenyl groups . The 2,4-difluorobenzoyl group in hypothetical 4-(2,4-Difluorobenzoyl)quinoline may synergize with quinoline’s planar structure for DNA intercalation or enzyme inhibition.
Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is prevalent for introducing aryl/fluorophenyl groups . Friedlander condensation is used for perfluoroalkylquinolines , suggesting adaptability for synthesizing 4-(2,4-Difluorobenzoyl)quinoline.
Physicochemical Properties: Fluorination reduces metabolic oxidation and increases logP (e.g., 2-(2,4-difluorophenyl)quinoline has logP ~3.8 vs. ~3.1 for non-fluorinated analogs) . Chlorine at the 4-position (e.g., compound 2e) improves solubility but may reduce cell permeability compared to benzoyl derivatives .
Q & A
Basic Research Question
- ¹H/¹³C NMR : The 2,4-difluorobenzoyl group shows distinct aromatic proton splitting (e.g., doublets at δ 7.2–8.1 ppm) and carbonyl carbon signals near δ 186 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 477 [M+H]⁺ for C₂₆H₂₀FNO₇) and isotopic patterns for fluorine .
Advanced Research Question :
Contradictions in spectral data may arise from tautomerism or rotational barriers. For example:
- Dynamic NMR can detect hindered rotation in the benzoyl group.
- DFT calculations (e.g., Gaussian) model electronic environments to assign ambiguous peaks .
What strategies address contradictory biological activity reports for fluorinated quinolines?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often stem from:
Structural variations : Minor substituent changes (e.g., CF₃ vs. F) alter binding affinity.
Assay conditions : Varying cell lines or bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
Q. Methodological Approach :
- Meta-analysis : Compare EC₅₀ values across studies using standardized assays (e.g., microbroth dilution for antimicrobial activity).
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing F with Cl) to isolate key pharmacophores .
How can computational chemistry guide the design of 4-(2,4-Difluorobenzoyl)quinoline derivatives?
Advanced Research Question
Basic Research Question
- CHN Analysis : Compare experimental vs. calculated values (e.g., C: 65.39% observed vs. 65.41% theoretical) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Tip : For fluorinated compounds, combine combustion ion chromatography (for F content) with X-ray crystallography to confirm molecular packing and absence of solvates .
How do fluorinated substituents influence the photophysical properties of quinoline derivatives?
Advanced Research Question
Fluorine atoms enhance stability against oxidation and alter electronic properties:
Q. Experimental Design :
- Compare emission spectra in polar (acetonitrile) vs. nonpolar (toluene) solvents to probe solvatochromism.
- Use time-resolved fluorescence to study excited-state dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
